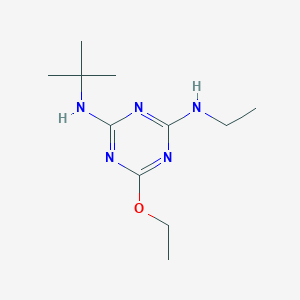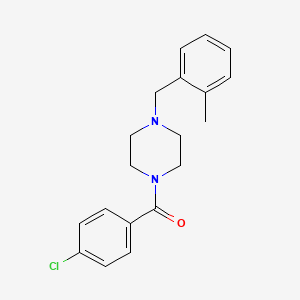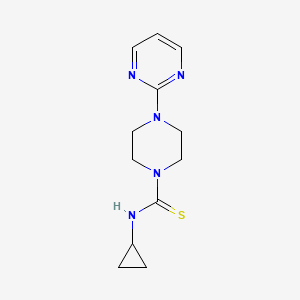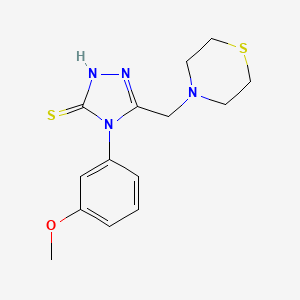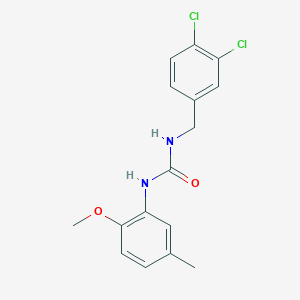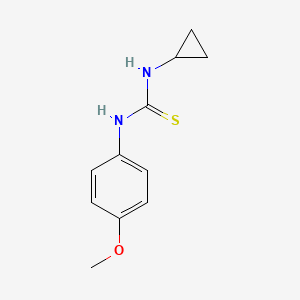
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea, also known as CMPTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N'-(4-methoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inflammation research has revealed that N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorder research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to modulate the activity of various neurotransmitter receptors and improve synaptic plasticity.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to induce cell cycle arrest and apoptosis in cancer cells. Inflammation research has revealed that N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can reduce the production of pro-inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. In neurological disorder research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to improve cognitive function and protect against neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has several advantages for lab experiments, including high purity, stability, and solubility in aqueous solutions. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-N'-(4-methoxyphenyl)thiourea. In cancer research, further studies are needed to determine its efficacy in different types of cancer and to identify potential combination therapies. In inflammation research, future studies could investigate its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis. In neurological disorder research, further studies could explore its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Overall, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has shown promising therapeutic potential in preclinical studies and warrants further investigation.
Synthesemethoden
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 4-methoxyphenylisothiocyanate. The resulting product is then treated with hydrochloric acid to yield N-cyclopropyl-N'-(4-methoxyphenyl)thiourea. This synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. Inflammation research has revealed that N-cyclopropyl-N'-(4-methoxyphenyl)thiourea can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-cyclopropyl-N'-(4-methoxyphenyl)thiourea has been found to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-14-10-6-4-9(5-7-10)13-11(15)12-8-2-3-8/h4-8H,2-3H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQFDOHAJOKCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(4-methoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)
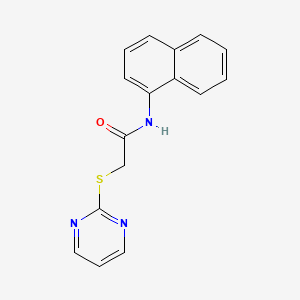
![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)
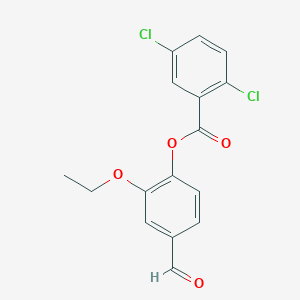
![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)
